molecular formula C25H30N2O B2698241 N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide CAS No. 1286721-37-6

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide

Cat. No. B2698241
CAS RN: 1286721-37-6
M. Wt: 374.528
InChI Key: DPXZYVRSZLRUPE-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide, also known as APEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APEC belongs to the class of adamantane derivatives, which are known for their unique chemical and physical properties. In

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves its binding to the sigma-1 receptor. Upon binding, this compound modulates the activity of the sigma-1 receptor, leading to downstream effects on various physiological processes. This compound has been shown to enhance the activity of the sigma-1 receptor, leading to increased neuronal excitability and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can enhance the release of neurotransmitters, including dopamine and serotonin, leading to increased neuronal activity. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and other forms of cellular damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide is its high selectivity for the sigma-1 receptor. This selectivity makes this compound a valuable tool for studying the function of this receptor. This compound is also relatively easy to synthesize, making it a cost-effective compound for scientific research. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several future directions for research on N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide. One area of interest is the development of new sigma-1 receptor ligands based on the structure of this compound. These ligands could be optimized for improved selectivity and potency, leading to new tools for studying the function of the sigma-1 receptor. Another area of interest is the use of this compound in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound could be used to study the role of the sigma-1 receptor in these disorders and to develop new treatments based on this receptor. Finally, this compound could be used in combination with other compounds to explore new therapeutic strategies for a range of diseases and disorders.

Synthesis Methods

The synthesis of N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide involves the reaction of 2-bromomethylpyridine with 1-adamantanecarboxylic acid to form the intermediate compound, 1-(pyridin-2-ylmethyl)adamantane-1-carboxylic acid. This intermediate is then reacted with 2-phenylethylamine to form the final product, this compound. The synthesis of this compound has been optimized to yield high purity and high yield, making it a cost-effective compound for scientific research.

Scientific Research Applications

N-(2-phenylethyl)-N-[(pyridin-2-yl)methyl]adamantane-1-carboxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is its use as a ligand for the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that plays a crucial role in various physiological processes, including pain perception, memory, and learning. This compound has been shown to bind selectively to the sigma-1 receptor, making it a valuable tool for studying the function of this receptor.

properties

IUPAC Name

N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c28-24(25-15-20-12-21(16-25)14-22(13-20)17-25)27(18-23-8-4-5-10-26-23)11-9-19-6-2-1-3-7-19/h1-8,10,20-22H,9,11-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXZYVRSZLRUPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)N(CCC4=CC=CC=C4)CC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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